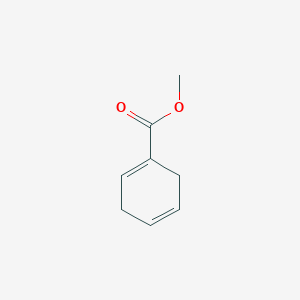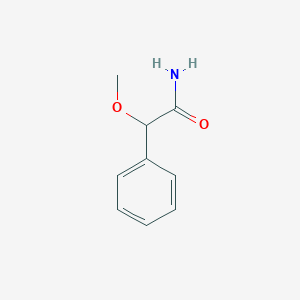
3-(cyclohexylsulfanyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE typically involves the reaction of cyclohexylamine with 4H-1,2,4-triazole-3-thiol under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The product is then purified using techniques such as column chromatography .
Análisis De Reacciones Químicas
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes critical for the survival of pathogens . For example, it can inhibit dehydroquinase and shikimate kinase, enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria .
Comparación Con Compuestos Similares
CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE can be compared with other triazole derivatives such as:
- 4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL 3-FLUOROBENZYL SULFIDE
- 5-BENZYL-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-CHLOROBENZYL 4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities . The unique cyclohexyl group in CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE provides distinct steric and electronic effects, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C8H13N3S |
|---|---|
Peso molecular |
183.28 g/mol |
Nombre IUPAC |
5-cyclohexylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H13N3S/c1-2-4-7(5-3-1)12-8-9-6-10-11-8/h6-7H,1-5H2,(H,9,10,11) |
Clave InChI |
KIBIQDDXJUQNDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)


![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)



